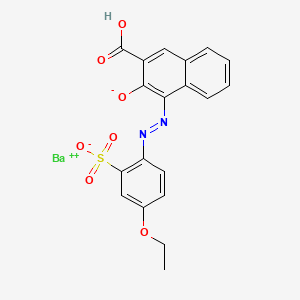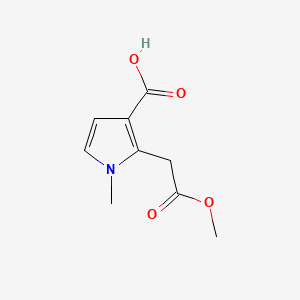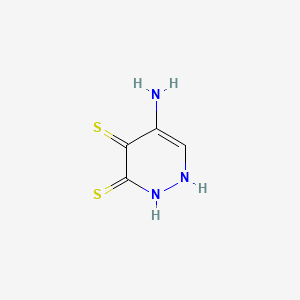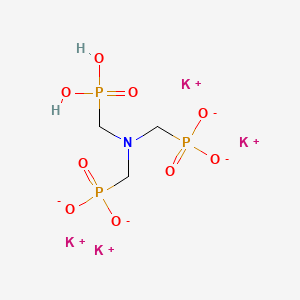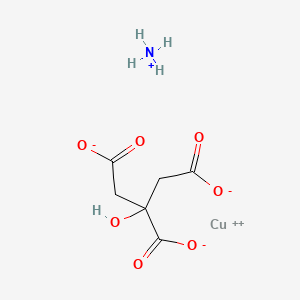
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves the reaction of copper(II) ions with citric acid in the presence of ammonium ions. The reaction typically occurs in an aqueous solution where copper(II) sulfate is mixed with citric acid and ammonium hydroxide. The resulting product is then crystallized out of the solution .
Análisis De Reacciones Químicas
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The copper(II) ion can be reduced to copper(I) under certain conditions.
Reduction: The compound can act as an oxidizing agent, where the copper(II) ion is reduced.
Substitution: The ammonium ion can be replaced by other cations in a substitution reaction.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form complexes with various pharmaceutical agents.
Industry: It is used in electroplating and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism of action of ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves the interaction of the copper(II) ion with biological molecules. The copper(II) ion can bind to proteins and enzymes, altering their structure and function. This binding can disrupt cellular processes, leading to antimicrobial effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate can be compared with other copper(II) complexes such as copper(II) sulfate and copper(II) chloride. Unlike these simpler copper salts, this compound has a more complex structure due to the presence of the citric acid ligand. This complexity allows it to form more stable complexes and exhibit unique catalytic and antimicrobial properties .
Similar compounds include:
- Copper(II) sulfate (EINECS 231-847-6)
- Copper(II) chloride (EINECS 231-210-2)
- Copper(II) acetate (EINECS 205-553-3)
These compounds share the copper(II) ion but differ in their ligands and overall chemical behavior .
Propiedades
Número CAS |
84713-02-0 |
|---|---|
Fórmula molecular |
C6H9CuNO7 |
Peso molecular |
270.68 g/mol |
Nombre IUPAC |
azanium;copper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Cu.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+2;/p-2 |
Clave InChI |
ZDZVEOUGLQZYGS-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


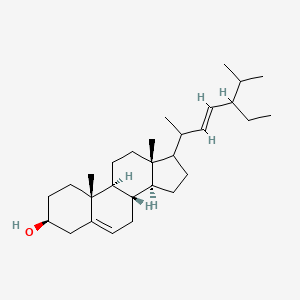

![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
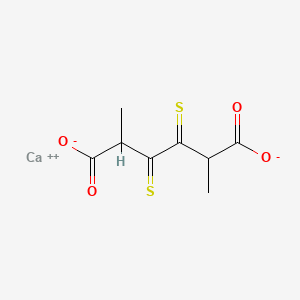
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)


